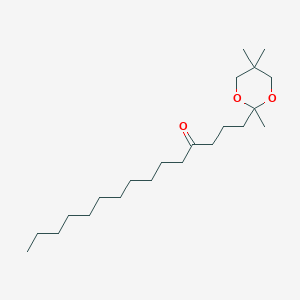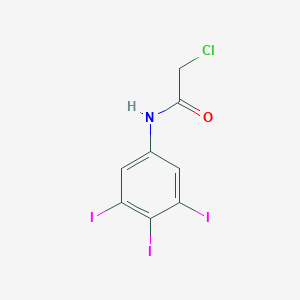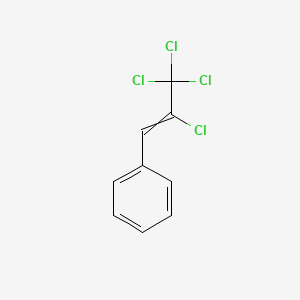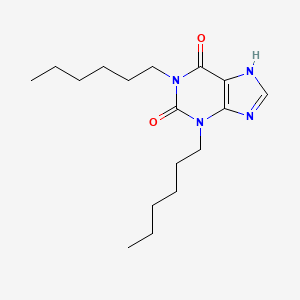
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one is a complex organic compound with a unique structure that includes a dioxane ring and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one typically involves the formation of the dioxane ring followed by the attachment of the aliphatic chain. One common method involves the reaction of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with appropriate aliphatic precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one involves its interaction with specific molecular targets and pathways. The dioxane ring and aliphatic chain allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the long aliphatic chain.
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine: This compound also contains a dioxane ring but has different functional groups attached.
Uniqueness
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one is unique due to its combination of a dioxane ring and a long aliphatic chain, which gives it distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both structural features are required.
Propiedades
Número CAS |
109532-00-5 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
1-(2,5,5-trimethyl-1,3-dioxan-2-yl)pentadecan-4-one |
InChI |
InChI=1S/C22H42O3/c1-5-6-7-8-9-10-11-12-13-15-20(23)16-14-17-22(4)24-18-21(2,3)19-25-22/h5-19H2,1-4H3 |
Clave InChI |
NKTYKZNZPSHZBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)CCCC1(OCC(CO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)




